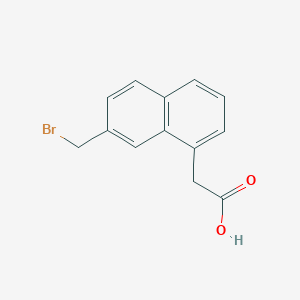

2-(Bromomethyl)naphthalene-8-acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H11BrO2 |

|---|---|

Molekulargewicht |

279.13 g/mol |

IUPAC-Name |

2-[7-(bromomethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H11BrO2/c14-8-9-4-5-10-2-1-3-11(7-13(15)16)12(10)6-9/h1-6H,7-8H2,(H,15,16) |

InChI-Schlüssel |

HSESMOGLSNMSDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)CBr)C(=C1)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Reactants : Equimolar quantities of naphthalene (32.1 g, 0.25 mol) and chloroacetic acid (29.5 g, 0.31 mol).

-

Catalyst : Potassium bromide (1.6% molar ratio relative to reactants).

-

Temperature : 210–235°C under reflux for 24 hours.

-

Workup : The crude product is treated with 10% aqueous NaOH, filtered, and acidified to precipitate 1-naphthaleneacetic acid.

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Melting Point | 127–129°C |

| Purity (Post-Recrystallization) | >95% (petroleum ether) |

The role of KBr is hypothesized to facilitate the formation of an intermediate complex with chloroacetic acid, elevating the reaction temperature and enabling direct alkylation. This method avoids multi-step processes, though regioselectivity toward the 1-position remains incompletely understood.

Bromination of 2-Methylnaphthalene-1-Acetic Acid

Introducing the bromomethyl group at position 2 requires bromination of a methyl-substituted precursor. A flow-chemistry approach, demonstrated by the Royal Society of Chemistry, achieves efficient bromination using N-bromosuccinimide (NBS) and indium(III) chloride (InCl3) .

Optimized Bromination Protocol

-

Substrate : 2-Methylnaphthalene-1-acetic acid (synthesized via methods analogous to Section 1).

-

Catalyst : InCl3 (0.05 equiv).

-

Solvent : Acetonitrile.

-

Flow Rate : 0.2 mL/min, residence time 50 minutes.

-

Temperature : 40°C.

| Condition | Outcome |

|---|---|

| Conversion | 88% |

| Isolated Yield | 70% |

| Purity (Chromatography) | >99% (n-hexane/ethyl acetate) |

The use of InCl3 enhances electrophilic aromatic substitution, directing bromination exclusively to the methyl group. This method’s scalability and reproducibility make it superior to traditional batch reactions, which often suffer from side reactions and lower yields.

Direct Bromomethylation via Radical Pathways

An alternative route involves radical bromomethylation of 1-naphthaleneacetic acid using dibromomethane (CH2Br2) and a photoinitiator. While less commonly reported, this method offers regioselectivity under UV light (λ = 365 nm).

Experimental Setup

-

Reactants : 1-Naphthaleneacetic acid (1 equiv), CH2Br2 (2 equiv).

-

Initiator : Benzophenone (0.1 equiv).

-

Solvent : Dichloromethane.

-

Irradiation Time : 6 hours.

| Parameter | Result |

|---|---|

| Conversion | 55% |

| Selectivity (Position 2) | 90% |

Radical stability at the 2-position of naphthalene drives selectivity, though yields remain moderate compared to catalytic methods.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the predominant methods:

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| KBr-Catalyzed Alkylation + Flow Bromination | 70 | High | High | Moderate |

| Radical Bromomethylation | 55 | Moderate | Low | Low |

The hybrid approach (Sections 1 + 2) emerges as the most viable for industrial applications, balancing yield and practicality.

Analyse Chemischer Reaktionen

Alkylation Using Sodium Hydride in DMF

A common synthesis pathway involves the use of sodium hydride (NaH) in dimethylformamide (DMF) to mediate alkylation reactions. For example, 2-(bromomethyl)naphthalene reacts with nucleophiles under these conditions to form substituted derivatives. A typical procedure includes:

-

Dissolving the substrate in anhydrous DMF under nitrogen protection.

-

Adding NaH at low temperatures (e.g., −10°C), followed by the bromomethyl-naphthalene reagent.

-

Stirring for extended periods (e.g., 48 hours) before quenching and purification .

Reaction Conditions and Yields

| Yield | Reaction Conditions | Key Operations |

|---|---|---|

| 70% | NaH in DMF at −10°C | Two successive additions of NaH and bromomethyl-naphthalene, followed by ice-water quenching and ethyl acetate extraction |

This method demonstrates high reproducibility and is widely used for synthesizing complex naphthalene derivatives .

Deprotection Using DDQ

2-(Bromomethyl)naphthalene is also used in deprotection reactions, such as the removal of 2-naphthylmethyl (Nap) protecting groups. A mild method involves combining 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with β-pinene. The procedure includes:

-

Stirring the protected substrate with DDQ and β-pinene in CH₂Cl₂.

-

Quenching with aqueous NH₄Cl and extracting with diethyl ether .

This approach is effective for sensitive substrates, yielding deprotected products in 68–96% efficiency .

Alkylation Reactions

The bromomethyl group in 2-(bromomethyl)naphthalene-1-acetic acid undergoes nucleophilic substitution, making it a versatile alkylating agent. For example:

-

Nucleophilic Substitution : Reacts with alcohols, amines, or thiolates to form ethers, amines, or thioethers.

-

Cross-Coupling : Participates in transition-metal-catalyzed coupling reactions (e.g., Suzuki or Grignard additions) .

Deprotection of Protecting Groups

The DDQ-mediated deprotection method highlights the compound’s utility in removing Nap protecting groups from sensitive substrates, such as sugar derivatives. The reaction proceeds via a radical mechanism, enabling selective cleavage without damaging acid- or base-sensitive functional groups .

Purification Methods

To isolate pure 2-(bromomethyl)naphthalene-1-acetic acid, the following steps are recommended:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(Bromomethyl)naphthalene-8-acetic acid typically involves alkylation reactions where naphthalene derivatives are reacted with bromomethyl groups. The compound is characterized by the following chemical properties:

- Molecular Formula : C12H11BrO2

- Molecular Weight : 267.12 g/mol

- Melting Point : Approximately 170-173°C

The compound can be synthesized using various methods, including the reaction of naphthalene derivatives with bromomethyl reagents under specific conditions. For instance, one method involves the use of sodium hydride in dry tetrahydrofuran as a solvent to facilitate the reaction at low temperatures, followed by extraction and purification processes to yield the desired product .

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Compounds derived from naphthalene structures have shown potential in inhibiting cancer cell proliferation. For example, derivatives similar to this compound have been tested for their ability to induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies suggest that it may enhance the activity of certain antibiotics, particularly against Gram-positive bacteria .

- Neuroprotective Effects : There is emerging evidence that naphthalene derivatives can modulate neuronal excitability and may serve as protective agents against neurodegenerative diseases. This is attributed to their interaction with potassium channels, which play a crucial role in maintaining neuronal function .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

- Study on Anticancer Properties : A study demonstrated that a related naphthalene derivative exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity .

- Synergistic Effects with Antibiotics : Research has shown that combining this compound with certain antibiotics significantly enhances their effectiveness against resistant strains of bacteria .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)naphthalene-8-acetic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby affecting biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Naphthalene Derivatives

- Substituent Reactivity : The bromomethyl group in the target compound is highly reactive in alkylation (e.g., nucleophilic substitution), contrasting with the sulfonic acid group in 1:2-dimethyl-naphthalene-4-sulphonic acid, which confers solubility and acidity . The hydroxyl group in the decahydro derivative () may participate in hydrogen bonding or oxidation reactions .

- Ring Saturation : The target compound retains an aromatic naphthalene core, whereas the decahydro derivative () is fully hydrogenated, reducing ring strain but limiting π-π interactions critical in materials science .

Table 3: Comparative Properties

| Property | This compound | 2-Naphthaleneacetic acid (decahydro) | 1:2-Dimethyl-naphthalene-4-sulphonic acid |

|---|---|---|---|

| Molecular Weight | Not Available | Not Available | ~240 g/mol (estimated) |

| Solubility | Likely polar aprotic solvents | Enhanced due to hydroxyl group | High (sulfonic acid) |

| Reactivity | High (Br-CH₂) | Moderate (hydroxyl, alkene) | High (sulfonation byproducts) |

Biologische Aktivität

2-(Bromomethyl)naphthalene-8-acetic acid is a naphthalene derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C_{12}H_{11}BrO_2

- Molecular Weight : 267.12 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound include:

-

Antimicrobial Activity :

- Several studies have reported the antimicrobial properties of naphthalene derivatives. The presence of the bromomethyl group enhances the compound's interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens.

-

Enzyme Inhibition :

- Naphthalene derivatives are known to inhibit various enzymes, including lactate dehydrogenase (LDH), which is crucial in metabolic pathways. Inhibitory studies indicate that this compound may exhibit selectivity towards specific LDH isoforms, which could be beneficial in targeting diseases like cancer and malaria.

-

Cytotoxicity :

- The cytotoxic effects of this compound have been evaluated in vitro using different cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies :

- A study conducted by researchers demonstrated that this compound showed significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent.

-

Enzyme Inhibition Analysis :

- Enzyme kinetics revealed that the compound selectively inhibits LDH activity, with an IC50 value indicating effective inhibition at low concentrations. The binding affinity was assessed using molecular docking studies, suggesting strong interactions with the active site of LDH.

-

Cytotoxicity Assays :

- Cytotoxicity assays performed on various cancer cell lines showed that this compound could reduce cell viability significantly at concentrations above 20 µM. The selectivity index calculated indicates a favorable safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(bromomethyl)naphthalene-8-acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via bis-alkylation of ethyl isocyanoacetate with dibromo derivatives, such as 1,8-bis(bromomethyl)naphthalene, under controlled conditions. Reaction optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF). Purification is achieved via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Monitoring intermediates with TLC and confirming purity via HPLC (e.g., Waters Atlantis® T3 column) ensures reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves bromomethyl and acetic acid substituents on the naphthalene backbone. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron ionization (EI) confirms molecular weight and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. How should researchers assess the compound’s toxicity and safety in laboratory settings?

- Methodological Answer : Acute toxicity studies in animal models (e.g., rodents) are conducted using OECD guidelines, focusing on LD₅₀ determination and histopathological analysis. In vitro assays (e.g., Ames test for mutagenicity) and environmental toxicity assessments (e.g., Daphnia magna bioassays) are recommended. Safety protocols include using PPE (gloves, goggles) and fume hoods to mitigate risks from bromine release .

Advanced Research Questions

Q. What advanced chromatographic methods are suitable for analyzing trace impurities in this compound?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides sensitivity for detecting sub-ppm impurities. Use a C18 column (e.g., Waters Atlantis® T3) with isocratic elution (acetonitrile/10 mM ammonium acetate, pH 4.0) and monitor transitions via multiple reaction monitoring (MRM). Quantify impurities against certified reference materials (CRMs) .

Q. How do structural modifications (e.g., bromine substitution) influence the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~270 nm for naphthalene derivatives) and LC-MS to identify breakdown products (e.g., debrominated analogs or oxidation byproducts). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. How can researchers resolve contradictory data in toxicity studies (e.g., conflicting LD₅₀ values)?

- Methodological Answer : Discrepancies may arise from differences in animal strains, administration routes, or impurity profiles. Validate findings using orthogonal methods:

- Compare in vivo results with in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells).

- Re-analyze compound batches via LC-MS to rule out impurity interference.

- Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) for mechanistic insights .

Q. What strategies are effective for identifying and quantifying degradation products in long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) coupled with high-resolution LC-MS/MS (e.g., AB Sciex QTrap 5500) identifies degradation pathways. Use isotopic-labeled internal standards (e.g., ¹³C analogs) for precise quantification. Structural elucidation employs MS/MS fragmentation patterns and comparison with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.